molecular formula C13H22N4O B6272081 rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans CAS No. 1807938-76-6

rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans

Cat. No.: B6272081
CAS No.: 1807938-76-6
M. Wt: 250.34 g/mol
InChI Key: IENAFQSVQJZSCI-BXKDBHETSA-N
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Description

The compound rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans is a pyrrolidin-2-one derivative characterized by a stereochemically defined trans configuration at the 4R and 5S positions. Key structural features include:

  • A pyrrolidin-2-one core (5-membered lactam ring).
  • An aminomethyl substituent at the 4-position, contributing to basicity and hydrogen-bonding capabilities.

Its stereochemistry and substituent arrangement distinguish it from structurally related molecules, as discussed below.

Properties

CAS No.

1807938-76-6

Molecular Formula

C13H22N4O

Molecular Weight

250.34 g/mol

IUPAC Name

(4R,5R)-4-(aminomethyl)-1-tert-butyl-5-(1-methylpyrazol-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C13H22N4O/c1-13(2,3)17-11(18)5-9(6-14)12(17)10-7-15-16(4)8-10/h7-9,12H,5-6,14H2,1-4H3/t9-,12-/m1/s1

InChI Key

IENAFQSVQJZSCI-BXKDBHETSA-N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans typically involves multi-step organic synthesis techniques. Starting from commercially available precursors, the synthesis may involve:

  • Formation of Pyrrolidin-2-one Ring: : The initial step often involves creating the pyrrolidin-2-one core, which can be achieved through a combination of cyclization and functional group transformations.

  • Functionalization: : Subsequent steps include the introduction of the aminomethyl, tert-butyl, and 1-methyl-1H-pyrazol-4-yl groups. This typically involves selective protection and deprotection strategies, along with nucleophilic substitution and amination reactions.

Industrial Production Methods

While industrial production methods for this specific compound are not widely documented, typical large-scale synthesis would involve optimization of the above-mentioned steps to enhance yield and purity. This might include:

  • Automation: : Utilizing automated synthesis equipment to ensure precision and reproducibility.

  • Catalysis: : Employing catalytic systems to improve reaction efficiency and selectivity.

  • Purification: : Advanced purification techniques like chromatography and crystallization to achieve the desired compound.

Chemical Reactions Analysis

Types of Reactions

rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans: can undergo various chemical reactions, including:

  • Oxidation: : Possible oxidation at the aminomethyl group to form corresponding oxime or nitrile derivatives.

  • Reduction: : The pyrazolyl group can undergo reduction to form saturated heterocyclic derivatives.

  • Substitution: : The compound can participate in substitution reactions, particularly at the aminomethyl and pyrazolyl moieties.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

  • Oxidation Products: : Oximes, nitriles.

  • Reduction Products: : Saturated pyrazole derivatives.

  • Substitution Products: : Alkylated or acylated derivatives at the aminomethyl or pyrazolyl groups.

Scientific Research Applications

rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans: finds applications across various scientific fields:

  • Chemistry: : Used as an intermediate in organic synthesis, enabling the construction of complex molecular architectures.

  • Biology: : Serves as a ligand in studying enzyme-substrate interactions, due to its ability to form stable complexes with proteins.

  • Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the development of novel materials and polymers, owing to its structural diversity.

Mechanism of Action

The compound exerts its effects through several potential mechanisms:

  • Molecular Targets: : Targets include enzymes such as proteases and kinases, where it can act as an inhibitor or modulator.

  • Pathways Involved: : Involved in biochemical pathways like signal transduction and metabolic regulation, interacting with cellular receptors and transporters.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrrolidin-2-one and piperidin-2-one derivatives, focusing on core structure, substituents, and molecular properties.

Table 1: Structural and Molecular Comparison

Compound Name (Core Structure) Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Substituents
rac-(4R,5S)-4-(aminomethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(2-methoxyethyl)pyrrolidin-2-one (pyrrolidin-2-one) C₁₄H₂₄N₄O₂ 288.37 1955474-22-2 95% 1-(2-methoxyethyl), 5-(1,5-dimethylpyrazol-4-yl), 4-aminomethyl
rac-(4R,5S)-4-amino-1-methyl-5-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-2-one (pyrrolidin-2-one) C₁₁H₁₈N₄O 222.29 Not provided 95% 1-methyl, 5-(trimethylpyrazol-4-yl), 4-amino
Rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one (piperidin-2-one) C₁₀H₁₆N₄O 208.26 1807940-60-8 Not specified 6-(1-ethylpyrazol-4-yl), 5-amino
rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one (piperidin-2-one) C₁₁H₁₈N₄O 222.29 Not provided Not specified 1-methyl, 6-(1-methylpyrazol-4-yl), 5-aminomethyl

Key Observations:

Piperidin-2-one (6-membered lactam): Piperidinone derivatives (e.g., entries 3–4) have increased ring size, which may alter steric accessibility or conformational flexibility .

Substituent Diversity: Position 1 (N-substituent): The target compound’s tert-butyl group contrasts with smaller substituents like methyl (entry 2) or 2-methoxyethyl (entry 1). Tert-butyl may enhance metabolic stability but reduce solubility . Position 4/5 (Functional Groups): The aminomethyl group in the target compound (vs. Pyrazole Modifications: The target’s 1-methylpyrazole differs from 1,5-dimethyl (entry 1) or trimethyl (entry 2) variants, which could modulate electronic or steric properties .

Molecular Weight and Formula: Pyrrolidinone analogs generally exhibit higher molecular weights (e.g., 288.37 g/mol in entry 1) compared to piperidinones (208.26–222.29 g/mol), reflecting substituent bulk .

Biological Activity

The compound rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans, is a synthetic molecule that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
  • Molecular Formula : C_{13}H_{20}N_{4}O
  • Molecular Weight : 248.33 g/mol

The compound features a pyrrolidine ring with an aminomethyl group and a pyrazole moiety, contributing to its diverse biological interactions.

Research indicates that rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one may exert its biological effects through several mechanisms:

  • Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell survival and apoptosis.
  • Antioxidant Properties : Preliminary studies suggest it may possess antioxidant activity, which can mitigate oxidative stress in cells.

In Vitro Studies

Several studies have evaluated the compound's effects on various cell lines:

Cell LineBiological EffectIC50 (µM)
A2058 Melanoma CellsAnti-proliferative activity0.58
Pancreatic Cancer CellsInhibition of mTORC1 and ERK signaling0.75
D283 MedulloblastomaGrowth inhibition at nanomolar levels0.05

These findings indicate significant anti-cancer properties, particularly in melanoma and pancreatic cancer models.

Case Study 1: Melanoma Treatment

A study conducted on A2058 melanoma cells demonstrated that rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one significantly inhibited cell proliferation through apoptosis induction. The mechanism involved downregulation of ERK and AKT pathways, which are crucial for cell survival.

Case Study 2: Pancreatic Cancer

In another investigation focusing on pancreatic cancer cells, the compound was shown to inhibit mTORC1 signaling pathways. This inhibition led to decreased DNA synthesis and cell proliferation, highlighting its potential as a therapeutic agent in treating aggressive cancers.

Q & A

Basic: What synthetic routes are optimal for preparing rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one, trans?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with a pyrrolidin-2-one core. Key steps include:

  • Aminomethylation : Introducing the aminomethyl group at the 4-position via nucleophilic substitution or reductive amination under controlled pH and temperature (e.g., 0–5°C in THF) .
  • Pyrazole Coupling : Suzuki-Miyaura cross-coupling to attach the 1-methylpyrazol-4-yl group at the 5-position, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
  • tert-Butyl Protection : Protecting the nitrogen at position 1 using Boc₂O (di-tert-butyl dicarbonate) in dichloromethane with DMAP as a catalyst .
    Optimization : Reaction yields (60–85%) depend on solvent polarity, catalyst loading, and precise stoichiometry. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How can stereochemical control be achieved during synthesis to avoid undesired diastereomers?

Methodological Answer:
Stereochemical fidelity at the 4R,5S positions is critical. Strategies include:

  • Chiral Auxiliaries : Use of (R)- or (S)-configured intermediates to direct stereochemistry during ring closure .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) with palladium catalysts to enforce trans-configuration during pyrazole coupling .
  • Crystallographic Validation : Single-crystal X-ray diffraction (using SHELXL ) confirms absolute configuration. For example, torsion angles between the pyrrolidinone ring and pyrazole moiety distinguish trans from cis isomers .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies key signals:
    • Pyrrolidinone carbonyl at ~175 ppm (¹³C).
    • tert-butyl protons as a singlet at ~1.4 ppm (¹H).
    • Pyrazole protons as two singlets at ~7.5–8.0 ppm (¹H) .
  • HPLC-MS : Reverse-phase HPLC (UV detection at 254 nm) coupled with ESI-MS confirms molecular weight (calc. 306.4 g/mol) and purity (>95%) .

Advanced: How do researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

Methodological Answer:
Unexpected nuclear Overhauser effects (NOEs) may arise from conformational flexibility or impurities. Resolution strategies:

  • Dynamic NMR : Variable-temperature studies (e.g., −40°C to 25°C) to slow ring puckering and assign NOEs accurately .
  • DFT Calculations : Compare experimental ¹³C shifts with density functional theory (DFT)-predicted values to validate assignments .
  • X-ray Crystallography : Definitive structural assignment via SHELX-refined crystal structures .

Basic: What biological targets or pathways are associated with this compound?

Methodological Answer:
The compound’s pyrazole and aminomethyl groups suggest kinase or GPCR modulation. Preliminary screens include:

  • Kinase Assays : Testing inhibition against ERK1/2 or JAK kinases via ADP-Glo™ assays (IC₅₀ values compared to reference inhibitors like GDC-0994 ).
  • Cellular Uptake : Radiolabeled (³H) analogs quantify permeability in Caco-2 monolayers .

Advanced: How can researchers elucidate the mechanism of action in complex biological systems?

Methodological Answer:

  • Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to suspected targets in lysates .
  • CRISPR Knockout Models : Generate HEK293T cells lacking candidate targets (e.g., ERK1/2) to assess functional dependency .
  • Metabolomics : LC-MS profiling of treated cells to identify perturbed pathways (e.g., MAPK signaling intermediates) .

Basic: What pharmacological properties (e.g., solubility, logP) are critical for in vitro studies?

Methodological Answer:

  • logP Determination : Shake-flask method (octanol/water) gives logP ~1.8, indicating moderate lipophilicity .
  • Aqueous Solubility : ~2.5 mg/mL in PBS (pH 7.4) at 25°C, measured via nephelometry .
  • Plasma Stability : Incubation in human plasma (37°C, 1 hr) with LC-MS quantification shows >90% stability .

Advanced: How can in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed?

Methodological Answer:

  • Prodrug Design : Mask the aminomethyl group with acetyl or tert-butyloxycarbonyl (Boc) moieties to enhance bioavailability .
  • Formulation Optimization : Use lipid nanoparticles or cyclodextrin complexes to improve solubility and half-life .
  • Metabolite Identification : LC-HRMS of plasma samples post-dosing identifies major Phase I metabolites (e.g., N-dealkylation) .

Basic: What computational tools predict this compound’s reactivity or interaction with biological targets?

Methodological Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite for binding pose prediction at kinase active sites .
  • QM/MM Calculations : Assess reaction pathways for stereochemical inversion or degradation .

Advanced: How do researchers validate conflicting data between synthetic batches (e.g., variable bioactivity)?

Methodological Answer:

  • Forced Degradation Studies : Expose batches to heat, light, or acidic conditions to identify labile groups (e.g., tert-butyl cleavage) .
  • Batch-to-Batch NMR Comparison : Principal Component Analysis (PCA) of ¹H NMR spectra detects trace impurities affecting activity .
  • Bioactivity Correlations : Spearman’s rank correlation between impurity profiles (HPLC) and IC₅₀ values in dose-response assays .

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